molecular formula C27H19N5O7S B11550703 N-[(1E)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

N-[(1E)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B11550703
M. Wt: 557.5 g/mol
InChI Key: MTFZFOYKCHZBEG-HUMORHPISA-N
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Description

N-[(1E)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dinitrophenoxy group, a benzylidene hydrazinyl moiety, and a thiophene ring, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the benzylidene hydrazine intermediate: This involves the condensation of 3-(2,4-dinitrophenoxy)benzaldehyde with hydrazine under acidic conditions.

    Coupling with thiophene derivative: The intermediate is then reacted with a thiophene derivative in the presence of a base to form the desired product.

    Final coupling with benzamide: The final step involves coupling the intermediate with benzamide under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-[(1E)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1E)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide stands out due to its complex structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C27H19N5O7S

Molecular Weight

557.5 g/mol

IUPAC Name

N-[(E)-3-[(2E)-2-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C27H19N5O7S/c33-26(19-7-2-1-3-8-19)29-23(16-22-10-5-13-40-22)27(34)30-28-17-18-6-4-9-21(14-18)39-25-12-11-20(31(35)36)15-24(25)32(37)38/h1-17H,(H,29,33)(H,30,34)/b23-16+,28-17+

InChI Key

MTFZFOYKCHZBEG-HUMORHPISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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